molecular formula C14H13NO2 B1270934 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid CAS No. 588681-43-0

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Cat. No. B1270934
M. Wt: 227.26 g/mol
InChI Key: ULQTVSKLKZCBOV-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-6-methylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO2/c1-8-2-5-12-10 (6-8)11 (14 (16)17)7-13 (15-12)9-3-4-9/h2,5-7,9H,3-4H2,1H3, (H,16,17) . This indicates the presence of a quinoline ring with a cyclopropyl group at the 2-position and a methyl group at the 6-position. The carboxylic acid group is attached at the 4-position of the quinoline ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s storage temperature is room temperature .

Scientific Research Applications

1. Synthesis and Chemical Properties

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid and its derivatives have been explored for their synthesis and chemical properties. For instance, Liu Zhe (2001) detailed the preparation of a similar compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, through a process involving acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization (Liu Zhe, 2001). Similarly, the chemical properties of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a related compound, have been studied to improve the crystallization and purification process of ciprofloxacin (Yin Qiuxiang, 2002).

2. Antimicrobial and Antimycobacterial Applications

Several studies have focused on the antimicrobial and antimycobacterial activities of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid derivatives. Miyamoto et al. (1990) synthesized a series of substituted 4-oxoquinoline-3-carboxylic acids, including a compound with potent antibacterial activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990). Additionally, Senthilkumar et al. (2009) evaluated the antimycobacterial activities of novel fluoroquinolones derived from 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid, identifying compounds with significant activity against Mycobacterium tuberculosis (Senthilkumar et al., 2009).

3. Synthesis of Heterocycles and Complexes

Research has also been conducted on the use of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid derivatives in the synthesis of heterocycles and complexes. For example, Pokhodylo et al. (2010) described the synthesis of various heterocycles, including methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, using methyl 3-cyclopropyl-3-oxopropanoate (Pokhodylo et al., 2010). Moreover, Henríquez et al. (2021) investigated binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid, a compound structurally related to 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid (Henríquez et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-cyclopropyl-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-2-5-12-10(6-8)11(14(16)17)7-13(15-12)9-3-4-9/h2,5-7,9H,3-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQTVSKLKZCBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364154
Record name 2-cyclopropyl-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

CAS RN

588681-43-0
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588681-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyclopropyl-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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